molecular formula C9H7F2NO2S B11779137 2-(Difluoromethoxy)-4-(methylthio)benzo[d]oxazole

2-(Difluoromethoxy)-4-(methylthio)benzo[d]oxazole

Cat. No.: B11779137
M. Wt: 231.22 g/mol
InChI Key: RJISZVDKAJKBBD-UHFFFAOYSA-N
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Description

2-(Difluoromethoxy)-4-(methylthio)benzo[d]oxazole is a chemical compound with the molecular formula C8H7F2NO2S. This compound is part of the benzoxazole family, which is known for its diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Difluoromethoxy)-4-(methylthio)benzo[d]oxazole typically involves the reaction of 2-aminophenol with difluoromethoxy and methylthio reagents under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as dimethyl sulfoxide (DMSO). The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and optimizing the reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-(Difluoromethoxy)-4-(methylthio)benzo[d]oxazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the difluoromethoxy or methylthio groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are often employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiol or amine derivatives.

Scientific Research Applications

2-(Difluoromethoxy)-4-(methylthio)benzo[d]oxazole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials with unique properties, such as improved thermal stability and electrical conductivity.

Mechanism of Action

The mechanism of action of 2-(Difluoromethoxy)-4-(methylthio)benzo[d]oxazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-Methylthio Benzoxazole: Similar in structure but lacks the difluoromethoxy group.

    2-(Methylthio)benzo[d]oxazole: Another related compound with similar properties.

Uniqueness

2-(Difluoromethoxy)-4-(methylthio)benzo[d]oxazole is unique due to the presence of both difluoromethoxy and methylthio groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C9H7F2NO2S

Molecular Weight

231.22 g/mol

IUPAC Name

2-(difluoromethoxy)-4-methylsulfanyl-1,3-benzoxazole

InChI

InChI=1S/C9H7F2NO2S/c1-15-6-4-2-3-5-7(6)12-9(13-5)14-8(10)11/h2-4,8H,1H3

InChI Key

RJISZVDKAJKBBD-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC=CC2=C1N=C(O2)OC(F)F

Origin of Product

United States

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